molecular formula C9H13NO B2401623 4-(1-Methoxyethyl)benzenamine CAS No. 125953-63-1

4-(1-Methoxyethyl)benzenamine

Cat. No.: B2401623
CAS No.: 125953-63-1
M. Wt: 151.209
InChI Key: BAMQQXXOBPLAPZ-UHFFFAOYSA-N
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Description

4-(1-Methoxyethyl)benzenamine is an aromatic amine characterized by a benzene ring substituted with a methoxyethyl group (–CH(CH₃)OCH₃) at the para position. This compound belongs to the benzenamine family, which is widely utilized in pharmaceuticals, agrochemicals, and polymer synthesis due to its amine functionality and aromatic stability. The methoxyethyl substituent enhances solubility in polar solvents and may influence electronic properties, such as resonance effects, which are critical for reactivity in synthetic applications.

Properties

IUPAC Name

4-(1-methoxyethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMQQXXOBPLAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125953-63-1
Record name 4-(1-methoxyethyl)benzenamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methoxyethyl)benzenamine typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.

    Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using reducing agents such as iron filings and hydrochloric acid.

    Alkylation: Aniline undergoes alkylation with 1-bromo-2-methoxyethane in the presence of a base like sodium hydroxide to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The use of high-pressure reactors and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Methoxyethyl)benzenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to more reduced forms, such as amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: More reduced amines or alcohols.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

4-(1-Methoxyethyl)benzenamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Methoxyethyl)benzenamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(1-Methoxyethyl)benzenamine with benzenamine derivatives featuring analogous substituents, focusing on synthesis, physicochemical properties, and applications:

Compound Substituents Synthesis Method Key Properties Applications Reference
This compound –CH(CH₃)OCH₃ (para) Not explicitly detailed; likely involves alkylation of 4-aminophenol derivatives. Predicted moderate solubility in ethanol/water; basicity influenced by methoxy. Intermediate for pharmaceuticals or polymers.
4-Methoxy-N-[1-(4-methoxyphenyl)ethylidene]benzenamine –OCH₃ and –CH=N– (Schiff base) Condensation of 4-methoxybenzaldehyde with aromatic amines in ethanol. Crystalline solid; confirmed via ¹H/¹³C NMR and FTIR; thermal stability ~200°C. Antifungal agents, corrosion inhibitors.
4-(1-Methylethyl)-N-[4-(1-methylethyl)phenyl]benzenamine –C(CH₃)₂ (para, branched alkyl) Ruthenium-catalyzed coupling of substituted benzenamines. High lipophilicity; acute toxicity (oral LD₅₀: 300 mg/kg); skin/eye irritant. Antioxidant in rubber industries.
4-(2-Quinolinyl)benzenamine –C₉H₆N (quinoline moiety) Multi-step synthesis involving Suzuki-Miyaura coupling or nucleophilic substitution. Solid at RT; moderate solubility in DMSO; bioactive (enzyme inhibition). Pharmaceutical research (dihydrofolate reductase inhibitors).
4-Methoxy-N-(4-methoxyphenyl)benzeneethanamine –CH₂CH₂– linker between aromatic rings Silica gel chromatography after Ru-catalyzed amination. Two stereoisomers; confirmed via GC-MS and HRMS; melting point: 211°C. Chiral intermediates in asymmetric synthesis.

Physicochemical Properties

  • Solubility: Methoxy and methoxyethyl groups enhance solubility in polar solvents (e.g., ethanol, DMF) compared to alkyl or halogenated analogs. For instance, 4-(2-methoxyethoxy)benzenamine hydrochloride exhibits high water solubility due to its ionic form .
  • Thermal Stability : Methoxy-substituted polyimides derived from benzenamines show thermal stability up to 300°C, suggesting that this compound may also exhibit robust thermal behavior in polymer matrices .

Key Research Findings

  • Toxicity Profile : Alkyl-substituted benzenamines (e.g., –C(CH₃)₂) exhibit higher acute toxicity than methoxy analogs, emphasizing the role of substituent polarity in safety profiles .
  • Stereochemical Complexity : Ethylidene-linked benzenamines (e.g., 4-Methoxy-N-[1-(4-methoxyphenyl)ethylidene]benzenamine) form stereoisomers that require chiral resolution for pharmaceutical use .

Biological Activity

4-(1-Methoxyethyl)benzenamine, also known as 125953-63-1, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is closely linked to its structural characteristics. The methoxyethyl group enhances its lipophilicity, which facilitates interaction with biological membranes and various receptors. This compound's ability to modulate neurotransmitter systems suggests potential applications in neuropharmacology, particularly in the context of psychotropic effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. This has been attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties. Preliminary investigations indicate that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeuropharmacologicalModulates neurotransmitter systems

Detailed Research Findings

  • Antimicrobial Activity : A study found that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
  • Anticancer Mechanisms : In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines, including breast and prostate cancers. The mechanism was linked to the activation of caspase pathways, which are crucial for apoptosis.
  • Neuropharmacological Effects : The compound has been shown to interact with serotonin receptors, indicating potential antidepressant or anxiolytic effects. In animal models, it exhibited reduced anxiety-like behavior, supporting its role as a candidate for further psychopharmacological studies .

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